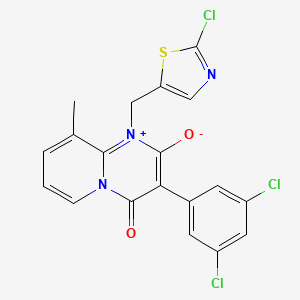
Dicloromezotiaz
Overview
Description
Dicloromezotiaz is a pyridopyrimidine that is 9-methyl-2,4-dioxo-2H-pyrido[1,2-a]pyrimidine substituted at positions 1 and 3 by (2-chloro-1,3-thiazol-5-yl)methyl and 3,5-dichlorophenyl. A mesionic insecticide used for control of rice hoppers. It has a role as an agrochemical. It is an iminium betaine, an organochlorine insecticide, a dichlorobenzene, a member of 1,3-thiazoles and a pyridopyrimidine.
Mechanism of Action
Target of Action
Dicloromezotiaz primarily targets the Nicotinic Acetylcholine Receptors (nAChRs) in insects . These receptors play a crucial role in the transmission of nerve signals in the nervous system. By interacting with these receptors, this compound can effectively control a broad range of insect species, particularly those from the Lepidoptera order .
Mode of Action
This compound interacts with its targets, the nAChRs, primarily as an inhibitor . This means that this compound binds to these receptors and prevents them from functioning normally . This disruption in the normal functioning of the nAChRs leads to changes in the nervous system of the insects, affecting their ability to survive .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. This pathway involves the transmission of nerve signals using the neurotransmitter acetylcholine. By inhibiting the nAChRs, this compound disrupts this pathway, leading to a breakdown in the normal communication between nerve cells . The downstream effects of this disruption can include paralysis and death in insects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal nerve signal transmission in insects. By inhibiting the nAChRs, this compound prevents these receptors from responding to acetylcholine, a key neurotransmitter. This disruption can lead to a range of effects, including paralysis and death .
Biochemical Analysis
Biochemical Properties
Dicloromezotiaz plays a significant role in biochemical reactions, particularly in its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as a competitive modulator of these receptors, which are crucial for neurotransmission in insects . This compound binds to the nAChRs, inhibiting their normal function and leading to the disruption of neural signaling in pests. This interaction is vital for its insecticidal activity.
Cellular Effects
This compound affects various types of cells and cellular processes. In insects, it disrupts neural signaling pathways by inhibiting nAChRs, leading to paralysis and eventual death . This compound also influences gene expression and cellular metabolism by interfering with normal cellular functions. The disruption of neural signaling pathways can lead to altered gene expression and metabolic imbalances in affected cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the nAChRs on the neural membranes of insects . This binding inhibits the normal function of these receptors, preventing the transmission of neural signals. The inhibition of nAChRs leads to the accumulation of neurotransmitters in the synaptic cleft, causing overstimulation and subsequent paralysis of the insect. Additionally, this compound may influence enzyme activity and gene expression, further contributing to its insecticidal effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to cumulative effects on neural signaling and cellular metabolism, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits nAChRs, leading to paralysis and death of insects . At higher doses, this compound can exhibit toxic effects, including adverse impacts on non-target organisms. Threshold effects have been observed, where a certain dosage is required to achieve the desired insecticidal activity without causing significant harm to other organisms.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to neurotransmission. It interacts with enzymes and cofactors involved in the synthesis and degradation of neurotransmitters . The compound’s influence on metabolic flux and metabolite levels can lead to disruptions in normal cellular functions, contributing to its insecticidal activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, enhancing its insecticidal effects. The compound’s ability to bind to specific proteins ensures its effective distribution within the insect’s body.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting neural membranes where nAChRs are located . This localization is crucial for its activity, as it allows the compound to effectively inhibit neural signaling. Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, enhancing its insecticidal properties.
Properties
IUPAC Name |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-(3,5-dichlorophenyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-1-ium-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3O2S/c1-10-3-2-4-24-16(10)25(9-14-8-23-19(22)28-14)18(27)15(17(24)26)11-5-12(20)7-13(21)6-11/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDQXPBKBSCNJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=[N+](C(=C(C2=O)C3=CC(=CC(=C3)Cl)Cl)[O-])CC4=CN=C(S4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501024187 | |
| Record name | Dicloromezotiaz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263629-39-5 | |
| Record name | Dicloromezotiaz | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263629395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicloromezotiaz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1263629-39-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICLOROMEZOTIAZ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR4XLL4WJF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mode of action of Dicloromezotiaz and how does it affect target insects?
A1: this compound is a novel insecticide that targets the insect nicotinic acetylcholine receptor (nAChR) [, ]. Specifically, it acts as an orthosteric modulator, binding to the same site as the natural neurotransmitter acetylcholine [, ]. This binding leads to a potent inhibitory action at the receptor, effectively blocking neurotransmission and ultimately leading to paralysis and death in target insects [].
Q2: What is the structural basis for this compound's activity and how does it compare to other insecticides targeting nAChRs?
A2: Crystallographic studies have provided valuable insights into how this compound interacts with the insect nAChR []. These studies revealed that this compound binds to the orthosteric site of a double-mutated acetylcholine-binding protein, which mimics the insect ion-channel orthosteric site []. This binding mode is distinct from other commercially available insecticides targeting nAChRs, such as sulfoxaflor and flupyradifurone, suggesting a unique mode of action and potentially offering a solution for managing insecticide resistance [].
Q3: How does the chemical structure of this compound contribute to its insecticidal activity? What modifications were explored during its development?
A3: this compound belongs to a class of compounds known as mesoionic pyrido[1,2-a]pyrimidinones [, ]. Early research on this class of compounds focused on modifications at three key regions: the side chain at the 1-position, substituents on the 3-phenyl group, and substitutions on the pyrido- moiety []. A crucial breakthrough was the introduction of a 2-chlorothiazol-5-ylmethyl group at the 1-position, which significantly enhanced activity against Lepidoptera species, including the Diamondback moth (Plutella xylostella) and fall armyworm (Spodoptera frugiperda) []. Further optimization of the pyrido- moiety led to the discovery of this compound with improved insecticidal activity [, ].
Q4: Has resistance to this compound been observed in insect populations? What is being done to mitigate the risk of resistance development?
A4: While specific information on this compound resistance is limited in the provided abstracts, insecticide resistance is a significant challenge. Developing insecticides with new modes of action, like this compound, is crucial for combating resistance []. Additionally, implementing integrated pest management strategies, such as crop rotation and the use of multiple insecticides with different modes of action, can help delay the development and spread of resistance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


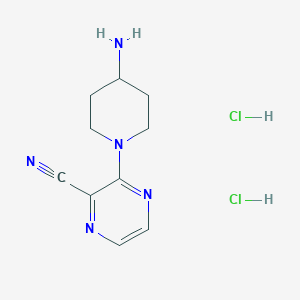
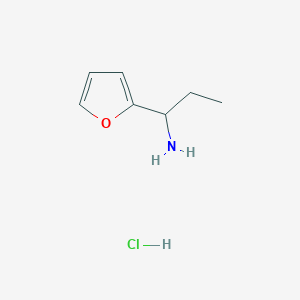
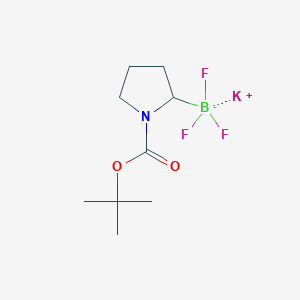
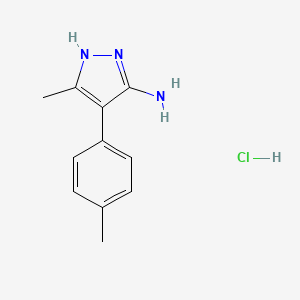

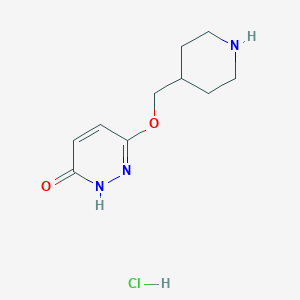
![{[1-(2-aminoethyl)-1H-pyrazol-4-yl]methyl}dimethylamine](/img/structure/B1473276.png)
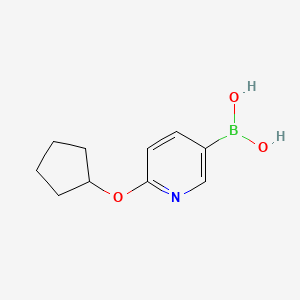
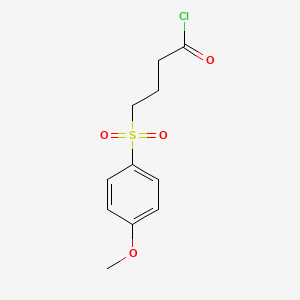
![(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;dichloroniopalladium;palladium](/img/structure/B1473279.png)

![[1-Methyl-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethyl]amine](/img/structure/B1473282.png)
![4-[(4-Methoxyphenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1473283.png)
![({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473285.png)
